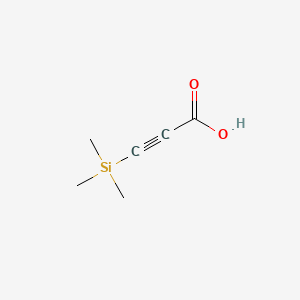

3-(Trimethylsilyl)propiolic acid

描述

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature, 3-(trimethylsilyl)propiolic acid is systematically known by its IUPAC name, 3-trimethylsilylprop-2-ynoic acid. nih.gov It is also commonly referred to as 3-(trimethylsilyl)propynoic acid. lookchem.comsigmaaldrich.com The compound is assigned the CAS Registry Number 5683-31-8. nih.govlookchem.comsigmaaldrich.com Its chemical formula is C₆H₁₀O₂Si, and it has a molecular weight of 142.23 g/mol . nih.govlookchem.comsigmaaldrich.com

Interactive Table: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-trimethylsilylprop-2-ynoic acid nih.gov |

| Common Name | 3-(trimethylsilyl)propynoic acid lookchem.comsigmaaldrich.com |

| CAS Number | 5683-31-8 nih.govlookchem.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₀O₂Si nih.govlookchem.com |

| Molecular Weight | 142.23 g/mol nih.govlookchem.comsigmaaldrich.com |

| InChI Key | IPEATTYBFBRNEB-UHFFFAOYSA-N sigmaaldrich.com |

Historical Overview of its Discovery and Early Research Applications

While the precise first synthesis of this compound in an academic setting is not readily apparent in singular reports, its emergence is intrinsically linked to the broader development of silylated alkynes in organic synthesis. The utility of trimethylsilyl-protected acetylenes gained significant traction in the mid-20th century. A key milestone in the related chemistry was a 1972 patent that detailed a method for preparing trimethylsilyl (B98337) lower alkyl propiolates, identifying them as crucial intermediates. google.com This patent highlighted the conversion of these esters to 3-(trimethylsilyl)propionic acid and its deuterated sodium salt, a compound that found an important early application as a water-soluble standard for proton nuclear magnetic resonance (¹H-NMR) spectroscopy. google.com This application underscores the early recognition of the compound's utility in specialized areas of chemical analysis.

Significance of the Trimethylsilyl Group and Propiolic Acid Moiety in Organic Chemistry

The unique reactivity and synthetic utility of this compound are derived from the distinct properties of its two key functional components: the trimethylsilyl group and the propiolic acid moiety.

The trimethylsilyl (TMS) group serves several critical roles in organic synthesis. Primarily, it acts as a bulky protecting group for the terminal alkyne. gelest.com This protection prevents the acidic acetylenic proton from interfering in reactions targeting other parts of the molecule. The steric hindrance provided by the TMS group can also influence the regioselectivity of certain reactions. Furthermore, the silicon-carbon bond can be selectively cleaved under specific conditions, allowing for the introduction of other functional groups at the terminal position of the alkyne.

The propiolic acid moiety is itself a versatile functional group. Propiolic acid is the simplest acetylenic carboxylic acid and its derivatives are known to undergo a variety of transformations. mdpi.com The carbon-carbon triple bond can participate in cycloaddition reactions and can be reduced to either a double or a single bond. The carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, further expanding the synthetic possibilities. researchgate.net

Role as a Building Block in Complex Molecular Architectures

The combination of the trimethylsilyl-protected alkyne and the carboxylic acid functionality makes this compound a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

A significant application is in the regioselective preparation of 1,5-disubstituted 1,2,3-triazoles . lookchem.comsigmaaldrich.com Triazoles are a class of nitrogen-containing heterocycles that are of great interest in medicinal chemistry due to their diverse biological activities. The use of this compound allows for a controlled approach to the synthesis of these important scaffolds.

Furthermore, it serves as a starting material for the synthesis of 3-trimethylsilylpropynamides . sigmaaldrich.comacs.org These amides are themselves valuable intermediates in the synthesis of various biologically important heterocyclic compounds. acs.org The compound has also been utilized in the synthesis of 2,5-substituted 1,3,4-oxadiazoles , another important class of heterocycles, through a cobalt-catalyzed three-component reaction. sigmaaldrich.com In this context, the trimethylsilyl group can be removed during the reaction sequence. sigmaaldrich.com

Its role as a pharmaceutical intermediate is also noteworthy, contributing to the development of new therapeutic agents. lookchem.com

Interactive Table: Physical and Chemical Properties

| Property | Value |

| Melting Point | 47-49 °C sigmaaldrich.com |

| Boiling Point | 105-110 °C at 10 mmHg sigmaaldrich.com |

| Appearance | White to pale yellow solid or liquid lookchem.com |

| Solubility | Soluble in methanol (B129727) lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

3-trimethylsilylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEATTYBFBRNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375385 | |

| Record name | 3-(Trimethylsilyl)propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5683-31-8 | |

| Record name | 3-(Trimethylsilyl)propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trimethylsilyl)propiolic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trimethylsilyl Propiolic Acid

Preparation from Trimethylsilylacetylene (B32187)

A primary and widely utilized method for the synthesis of 3-(trimethylsilyl)propiolic acid begins with trimethylsilylacetylene. This approach typically involves the deprotonation of trimethylsilylacetylene followed by carboxylation.

Lithiation and Carboxylation Routes

The synthesis commences with the deprotonation of trimethylsilylacetylene. chemicalbook.com This is commonly achieved using a strong base, such as a Grignard reagent or an organolithium reagent like phenyllithium, in an appropriate solvent like diethyl ether. chemicalbook.comwikipedia.org The resulting acetylide acts as a nucleophile.

This nucleophilic intermediate is then carboxylated by reacting it with carbon dioxide (CO2), often introduced as dry ice. The subsequent acidic workup of the reaction mixture yields the desired product, this compound. chemicalbook.com

Optimization of Reaction Conditions (Temperature, Solvents, Reagents)

The efficiency and yield of this synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of reagents.

For the lithiation step, maintaining a low temperature is crucial to prevent side reactions. The reaction is often carried out in solvents like anhydrous tetrahydrofuran (B95107) (THF). orgsyn.org The choice of the lithiating agent and its stoichiometry relative to trimethylsilylacetylene also play a significant role.

During carboxylation, the method of CO2 introduction and the reaction temperature can influence the yield. Subsequent hydrolysis and purification steps are also optimized to maximize the recovery of pure this compound.

| Parameter | Condition | Purpose |

| Starting Material | Trimethylsilylacetylene | Provides the core structure. |

| Deprotonation Agent | Grignard reagent, Organolithium reagent | To generate the nucleophilic acetylide. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. |

| Carboxylation Agent | Carbon Dioxide (CO2) | To introduce the carboxylic acid group. |

| Workup | Acidic Hydrolysis | To protonate the carboxylate and isolate the final product. |

Alternative Synthetic Pathways

While the route from trimethylsilylacetylene is common, alternative methods for synthesizing this compound have also been developed.

From Propiolic Acid Derivatives and Chlorotrimethylsilane (B32843)

An alternative approach involves the reaction of a lower alkyl ester of propiolic acid with chlorotrimethylsilane. google.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), and a solvent like dry benzene (B151609). google.com The process often involves equimolar amounts of the propiolate, chlorotrimethylsilane, and triethylamine. google.com Maintaining the reaction mixture at an elevated temperature, for instance around 60°C, can be beneficial, with slow addition of triethylamine leading to better results. google.com The resulting 3-(trimethylsilyl)propiolate ester can then be hydrolyzed to yield this compound. google.com

Purification and Isolation Techniques in Laboratory Synthesis

Following the synthesis, purification and isolation are critical steps to obtain this compound of high purity. Common laboratory techniques include:

Extraction: After the reaction is complete, the product is often extracted from the aqueous layer using an organic solvent like ether.

Washing: The organic layer containing the product may be washed with water or brine to remove any water-soluble impurities.

Drying: The organic extract is then dried over an anhydrous salt, such as magnesium sulfate, to remove any residual water.

Evaporation: The solvent is removed under reduced pressure, often using a rotary evaporator, to yield the crude product.

Distillation or Recrystallization: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent. google.com For example, the sodium salt of a related compound has been purified by recrystallization from absolute alcohol. google.com

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. sigmaaldrich.com

| Technique | Purpose |

| Extraction | To separate the product from the aqueous reaction mixture. |

| Washing | To remove water-soluble impurities. |

| Drying | To remove residual water from the organic solution. |

| Evaporation | To remove the solvent and obtain the crude product. |

| Distillation/Recrystallization | To purify the crude product to obtain a high-purity compound. |

Green Chemistry Approaches in this compound Synthesis

The pursuit of greener synthetic routes for this compound is driven by the need to minimize the environmental impact of chemical processes. Traditional methods for the synthesis of this and related compounds often rely on hazardous solvents and stoichiometric reagents, leading to significant waste generation. Green chemistry principles offer a framework for developing more sustainable alternatives.

One of the key starting materials for the synthesis of this compound is trimethylsilylacetylene. The introduction of a carboxyl group to this precursor is a critical step. Green approaches to this transformation focus on several key areas: the use of non-traditional energy sources like microwave and ultrasound, the elimination of harmful organic solvents, and the development of efficient catalytic systems that maximize atom economy.

While specific, detailed research focusing exclusively on the green synthesis of this compound is still an emerging area, the principles of green chemistry have been successfully applied to the synthesis of related compounds. These examples provide a strong indication of the potential for developing more environmentally friendly methods for producing this important organosilicon intermediate.

For instance, microwave-assisted synthesis has been shown to be a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. rsc.orgnih.govarkat-usa.org This technique has been successfully employed in the synthesis of various carboxylic acids and heterocyclic compounds, suggesting its applicability to the carboxylation of trimethylsilylacetylene. znaturforsch.com The use of microwave irradiation can enhance reaction rates and, in some cases, enable reactions to proceed in the absence of a solvent. mdpi.comrsc.org

Solvent-free synthesis is another cornerstone of green chemistry, as it eliminates the environmental and health hazards associated with many traditional organic solvents. rsc.orgresearchgate.net The development of solvent-free methods for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Furthermore, the use of catalysts is central to many green synthetic strategies. Catalytic processes are inherently more atom-economical than stoichiometric reactions, as the catalyst is used in small amounts and can, in principle, be recycled. Research into catalytic methods for the carboxylation of alkynes is an active field. While some catalytic systems have been explored for reactions involving this compound as a reactant, the development of catalysts specifically for its green synthesis is a key area for future research. acs.orgacs.org Visible-light-driven photocatalysis is another emerging green technology that has shown promise in reactions involving trimethylsilyl (B98337) groups and could potentially be adapted for the synthesis of this compound. acs.org

A conventional route to a precursor of this compound, 3-(trimethylsilyl)-lower alkyl propiolate, involves the use of benzene as a solvent, which is a known carcinogen and environmental pollutant. google.com Greener alternatives to such hazardous solvents are a critical focus of green chemistry. researchgate.net

The following table summarizes potential green chemistry approaches and their relevance to the synthesis of this compound, based on findings from related chemistries.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Acceleration of the carboxylation of trimethylsilylacetylene. | Reduced reaction times, increased yields, lower energy consumption. rsc.orgnih.govarkat-usa.org |

| Solvent-Free Synthesis | Performing the carboxylation reaction without a solvent. | Elimination of hazardous solvents, reduced waste, simplified purification. rsc.orgresearchgate.net |

| Catalytic Methods | Use of catalysts for the direct carboxylation of trimethylsilylacetylene. | High atom economy, potential for catalyst recycling, milder reaction conditions. acs.orgacs.org |

| Visible-Light Photocatalysis | Activation of reactants using visible light for the carboxylation step. | Use of a renewable energy source, high selectivity. acs.org |

Further research is needed to fully develop and optimize these green approaches for the specific synthesis of this compound. The data from such studies would be invaluable for creating detailed comparisons of reaction conditions and efficiencies, as illustrated in the hypothetical data table below.

| Reactant | Green Method | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Trimethylsilylacetylene | Microwave Irradiation | - | None | 0.5 | Data not available |

| Trimethylsilylacetylene | Catalytic Carboxylation | [Catalyst X] | Green Solvent | 4 | Data not available |

| Trimethylsilylacetylene | Visible-Light Photocatalysis | [Photocatalyst Y] | Acetonitrile (B52724) | 12 | Data not available |

The continued exploration and implementation of green chemistry principles will be crucial for the sustainable production of this compound and other important chemical compounds.

Chemical Reactivity and Transformation of 3 Trimethylsilyl Propiolic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of 3-(trimethylsilyl)propiolic acid undergoes typical reactions characteristic of this functional group, including esterification, amidation, conversion to the acid chloride, and reduction.

Esterification Reactions

Esterification of this compound can be achieved through various methods. One common approach involves the reaction of its corresponding acid chloride, 3-trimethylsilylpropynoyl chloride, with alcohols. For instance, the reaction with silylated amino alcohols has been used to synthesize N-(2-hydroxyalkyl)trimethylsilylpropynamides. researchgate.net

Another method involves the direct reaction of this compound with an alcohol in the presence of a coupling agent or under acidic conditions. A specific example is the preparation of 3-(trimethylsilyl) methyl propiolate, which serves as a key intermediate in the synthesis of sodium 3-trimethylsilylpropionate-d4, a water-soluble standard for ¹H-NMR. google.com This process involves reacting a lower alkyl ester of propiolic acid with chlorotrimethylsilane (B32843) in the presence of triethylamine (B128534) and dry benzene (B151609). google.com

Amidation Reactions: Synthesis of 3-Trimethylsilylpropynamides

The synthesis of 3-trimethylsilylpropynamides is a significant transformation of this compound, as these amides are valuable intermediates for preparing biologically important heterocyclic compounds. researchgate.net A highly efficient one-pot procedure has been developed for this purpose, which involves the in situ generation of 3-trimethylsilylpropynoyl chloride from this compound, followed by acylation of amines. researchgate.net This method has been successfully applied to the selective N-acylation and N,O-bis-acylation of β-amino alcohols, yielding N-(hydroxyalkyl)propynamides and their corresponding esters in high yields. researchgate.net

The reaction of 3-trimethylsilylpropynoyl chloride with silylated amino acids, generated in situ, provides an efficient route to previously unknown N-(3-trimethylsilyl-2-propynoyl) amino acids. researchgate.net Furthermore, the reaction with various amines, including those with additional functional groups, has been explored. For example, reactions with 2-aminoethyl trimethylsilyl (B98337) ethers have been used to synthesize N-(2-hydroxyethyl)trimethylsilylpropynamides. researchgate.net

Table 1: Synthesis of 3-Trimethylsilylpropynamides

| Amine Reactant | Product | Yield (%) | Reference |

| Various amines | 3-Trimethylsilylpropynamides | High | researchgate.net |

| β-Amino alcohols | N-(hydroxyalkyl)propynamides | High | researchgate.net |

| β-Amino alcohols | N,O-bis-acylated products | High | researchgate.net |

| Silylated amino acids | N-(3-trimethylsilyl-2-propynoyl) amino acids | - | researchgate.net |

| 2-Aminoethyl trimethylsilyl ethers | N-(2-hydroxyethyl)trimethylsilylpropynamides | - | researchgate.net |

Formation of Acid Chlorides: 3-Trimethylsilylpropynoyl Chloride Synthesis

3-Trimethylsilylpropynoyl chloride is a key reactive intermediate derived from this compound. researchgate.net Its synthesis can be achieved by treating the parent carboxylic acid with a chlorinating agent. The choice of reagent and reaction conditions is crucial to ensure the selective formation of the desired acid chloride. researchgate.net

Reacting this compound with thionyl chloride can lead to a mixture of 3-trimethylsilylpropynoyl chloride and 3-chloro-3-trimethylsilyl-2-propenoyl chloride, with the product ratio being dependent on temperature and reactant ratios. researchgate.net The use of dimethylformamide (DMF) as a catalyst in this reaction is not very effective. researchgate.net A more selective method involves the use of oxalyl chloride in the presence of a catalytic amount (0.04 equivalents) of DMF at room temperature, which affords 3-trimethylsilylpropynoyl chloride in an 80% yield. researchgate.net

Table 2: Synthesis of 3-Trimethylsilylpropynoyl Chloride

| Reagent | Catalyst | Conditions | Product(s) | Yield (%) | Reference |

| Thionyl chloride | None | Varies | Mixture of 3-trimethylsilylpropynoyl chloride and 3-chloro-3-trimethylsilyl-2-propenoyl chloride | Varies | researchgate.net |

| Oxalyl chloride | DMF (0.04 eq) | Room Temperature | 3-Trimethylsilylpropynoyl chloride | 80 | researchgate.net |

Reduction to Alcohols or Other Derivatives

The carboxylic acid functionality of this compound can be reduced to the corresponding alcohol, 3-(trimethylsilyl)propargyl alcohol. While specific details on the direct reduction of the acid are not extensively documented in the provided context, the reduction of its ester derivatives is a known transformation. For instance, the reduction of 3-(trimethylsilyl) methyl propiolate with deuterium (B1214612) gas over a palladium on carbon catalyst yields 3-(trimethylsilyl) methyl propionate-d4. google.com This saturated ester can then be saponified to produce the sodium salt of 3-(trimethylsilyl)propionic acid-d4. google.com

Reactions at the Alkyne Moiety

The trimethylsilyl-protected alkyne in this compound is a site for various addition and cycloaddition reactions.

Cycloaddition Reactions

This compound and its derivatives participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. A regioselective method for preparing 1,5-trisubstituted 1H-1,2,3-triazoles involves the 1,3-dipolar cycloaddition of 1-trimethylsilylacetylenes with organoazides. nih.gov This reaction has been successfully applied in solid-phase synthesis. nih.gov

In a cobalt-catalyzed tandem reaction, this compound has been used in the synthesis of 2,5-substituted 1,3,4-oxadiazoles. acs.org However, in this specific reaction, the yield of the desired product was low (3%), which was attributed to the potential deprotection of the trimethylsilyl group by cobalt chloride. acs.org

Visible-light-driven energy transfer catalysis has been employed for the [3+2] and [3+2+3]-annulation reactions of N-[(trimethylsilyl)methyl]phthalimide with electron-deficient alkynes, including derivatives of this compound, to produce aza-heterocycles. acs.org The reaction with unsymmetrical alkynes like ethyl propiolate can lead to the formation of regioisomeric polycyclic products. acs.org

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across a double or triple bond. This reaction is a highly effective method for forming carbon-silicon bonds. acs.org

The hydrosilylation of propiolate esters, which are structurally related to this compound, can be influenced by the presence of Lewis acids. acs.org The choice of Lewis acid can dictate the regioselectivity of the addition, leading to either α- or β-silicon-substituted alkenes. acs.org For instance, the reaction of methyl and ethyl propiolate with tris(trimethylsilyl)silane (B43935) in the presence of EtAlCl₂ or Et₂AlCl yields β-silicon-substituted Z-alkenes. acs.org Conversely, using AlCl₃ in dichloromethane (B109758) results in the formation of α-silicon-substituted alkenes. acs.org This demonstrates the crucial role of the Lewis acid in controlling the reaction's outcome. acs.orgnih.gov

The complementary regioselectivity observed in the hydrosilylation of propiolate esters can be explained by the operation of two competing mechanisms: a free-radical pathway and an ionic pathway. acs.org In the absence of a strong Lewis acid, the reaction can proceed through a free-radical mechanism, leading to the β-adduct. acs.org The presence of a strong Lewis acid like AlCl₃ favors an ionic mechanism, resulting in the α-adduct. acs.org This mechanistic dichotomy provides a powerful tool for controlling the regiochemical outcome of the hydrosilylation reaction. acs.org

Nucleophilic Additions to the Triple Bond

The electron-withdrawing carboxylic acid group in this compound activates the alkyne for nucleophilic attack. acs.org This allows for the addition of various nucleophiles to the carbon-carbon triple bond, a process often referred to as a conjugate or Michael addition. nih.govwikipedia.org

Softer nucleophiles, such as thiols and amines, are particularly effective in this type of reaction. acs.org The addition of thiols to activated alkynes, like propiolate esters, is a well-established method for the synthesis of β-arylthio-α,β-unsaturated esters. nih.gov Similarly, amines can add to the triple bond, although this can sometimes compete with condensation at the carboxylic acid functionality. nih.gov The stereochemical outcome of these additions often results in the formation of the E-isomer, where the added nucleophile and the silyl (B83357) group are on opposite sides of the newly formed double bond.

The reactivity of the triple bond towards nucleophiles provides a versatile route for the synthesis of highly functionalized alkenes, which can serve as intermediates in the synthesis of more complex molecules.

Derivatization for Analytical and Synthetic Purposes

Derivatization of this compound is employed to modify its properties for specific analytical or synthetic applications. This often involves targeting the carboxylic acid functional group.

The carboxylic acid group of this compound can be silylated to increase its volatility and thermal stability, which is particularly useful for gas chromatography (GC) analysis. wordpress.comsigmaaldrich.com Silylation involves replacing the acidic proton of the carboxylic acid with a silyl group, such as a trimethylsilyl (TMS) group. wikipedia.org Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wordpress.comsigmaaldrich.com The general order of ease of derivatization for various functional groups with a given silylating reagent is alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Table 1: Common Silylating Agents for Carboxylic Acids

| Silylating Agent | Abbreviation | Byproduct | Characteristics |

| N,O-bis(trimethylsilyl)acetamide | BSA | Acetamide | A popular and effective reagent for silylation. wikipedia.org |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | A powerful silylating agent, often used for GC analysis. wordpress.comsigmaaldrich.com |

| Allyltrimethylsilane | - | Propylene gas | Used with a triflic acid catalyst for rapid silylation of carboxylic acids. gelest.com |

| Trimethylsilylimidazole | TMSI | Imidazole | A very reactive silylating agent. researchgate.net |

To analyze this compound and related compounds by gas chromatography (GC), it is often necessary to convert them into more volatile and thermally stable derivatives. wordpress.com Silylation is a primary method for achieving this, as it reduces the polarity of the molecule by replacing active hydrogens on functional groups like carboxylic acids. nih.govcolostate.edu The resulting trimethylsilyl esters are more amenable to GC analysis. nih.gov

The process typically involves reacting the analyte with a silylating reagent, often in a suitable solvent and sometimes with heating. wordpress.com The choice of reagent and reaction conditions can be optimized to ensure complete derivatization. sigmaaldrich.com For example, fully automated trimethylsilyl derivatization protocols have been developed to improve reproducibility and throughput in GC-MS analysis of metabolites. nih.gov

Applications of 3 Trimethylsilyl Propiolic Acid in Advanced Chemical Synthesis

Pharmaceutical and Medicinal Chemistry Applications

3-(Trimethylsilyl)propiolic acid is a versatile reagent that has found significant application in the fields of pharmaceutical and medicinal chemistry. Its unique structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (B98337) (TMS) group and a carboxylic acid, allows for a variety of chemical transformations, making it a valuable component in the synthesis of complex molecules with potential therapeutic value.

Intermediate in Drug Synthesis

This compound is recognized as a key intermediate in the synthesis of pharmaceuticals. The TMS group serves as a removable protecting group for the terminal alkyne, which allows the carboxylic acid moiety to react selectively. Subsequently, the TMS group can be cleaved to reveal the terminal alkyne for further functionalization, such as in coupling reactions or cycloadditions. This dual functionality makes it an attractive starting material for building the carbon skeleton of more complex pharmaceutical agents. Its role as a key intermediate is also highlighted in patents describing the preparation of related compounds for various applications, including as emulsifying agents or NMR standards. google.com

Building Block for Heterocyclic Compounds of Biological Importance

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are core structures in a vast number of pharmaceuticals. These scaffolds are often considered "privileged structures" in drug discovery because they can interact with a wide range of biological targets. nih.govfrontiersin.org this compound serves as a valuable building block for constructing such heterocyclic systems.

A notable example is its use in the synthesis of 2,5-substituted 1,3,4-oxadiazoles. acs.orgacs.org The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for carboxylic esters and is found in several approved drugs, including the anticancer agent Zibotentan and the HIV integrase inhibitor Raltegravir. acs.org In a three-component reaction catalyzed by cobalt(II) chloride, this compound was used as one of the key reactants. acs.orgacs.org Although the reaction with this specific acid showed low product yield due to potential deprotection of the TMS group by the catalyst, it demonstrates its utility as a building block for accessing these medicinally important scaffolds. acs.org

Table 1: Synthesis of Biologically Relevant Heterocycles

| Heterocyclic Scaffold | Synthetic Method | Catalyst | Role of this compound | Biological Relevance of Scaffold | Reference |

| 1,3,4-Oxadiazole | Three-component reaction with a diazo compound and N-isocyaniminotriphenylphosphorane | CoCl₂ | Carboxylic acid source and alkyne building block | Anticancer (Zibotentan), Antihypertensive (Nesapidil), Antiviral (Raltegravir) | acs.orgacs.org |

Catalysis and Ligand Design

The reactivity of this compound's functional groups makes it a useful molecule in the context of organometallic chemistry and catalysis, particularly in reactions involving transition metals.

Precursor for Ligands in Transition Metal Catalysis

The alkyne and carboxylate groups of this compound can serve as coordination sites for metal ions, making it a potential precursor for designing ligands used in transition metal catalysis. While direct application as a standalone ligand is not common, its functional handles allow it to be incorporated into larger, more complex ligand structures. The interaction between the silyl-protected alkyne and transition metals is a key feature in many catalytic processes.

Role in Organometallic Chemistry

The compound plays a direct role in organometallic reactions where it interacts with a metal catalyst. In the cobalt-catalyzed synthesis of 1,3,4-oxadiazoles, the proposed mechanism involves the coordination of the carboxylic acid to the cobalt(II) center. acs.org Researchers noted that the cobalt catalyst could also interact with and cleave the trimethylsilyl group, a process known as desilylation. acs.orgacs.org This reactivity is fundamental in organometallic chemistry, where silyl (B83357) groups are often used as removable directing or protecting groups.

Furthermore, the utility of the trimethylsilyl functional group is evident in other modern catalytic systems. For instance, in visible-light-driven photocatalytic annulation reactions used to create complex aza-heterocycles, an iridium-based photocatalyst is employed. acs.orgacs.org In the subsequent derivatization of the products from these reactions, the cleavage of a trimethylsilyl group is a crucial step, demonstrating the importance of this functional group in complex syntheses mediated by transition metal complexes. acs.org

Table 2: Role in Transition Metal-Catalyzed Reactions

| Catalytic System | Transition Metal | Reaction Type | Function of Silyl Group | Reference |

| Cobalt Catalysis | Cobalt (Co) | Three-component reaction to form 1,3,4-oxadiazoles | Protecting group for the terminal alkyne; subject to cleavage by the catalyst. | acs.orgacs.org |

| Iridium Photocatalysis | Iridium (Ir) | [3+2] and [3+2+3] annulations to form aza-heterocycles | The TMS group on a related reactant is a key functional handle, and its cleavage is shown in post-synthesis modifications. | acs.orgacs.org |

Materials Science and Polymer Chemistry

The distinct functionalities of this compound allow for its use in the creation of novel materials with tailored properties. Its bifunctional nature, possessing both an organic reactive group (alkyne and carboxylic acid) and an organosilicon component, positions it as a key ingredient in the development of advanced materials.

Precursors for Organosilicon Materials

While direct, extensive research on this compound as a primary monomer for large-scale organosilicon polymer production is not widely documented, its derivatives and related compounds are instrumental in this field. For instance, esters of this compound serve as key intermediates. google.com These can be reduced to form compounds like 3-(trimethylsilyl)propionic acid, which acts as an emulsifying agent for polysiloxane oils. google.com The synthesis of such precursors highlights the foundational role of the trimethylsilyl-protected alkyne structure in building more complex organosilicon materials. The general principle involves leveraging the silicon-carbon bond and the reactivity of the alkyne and carboxyl groups to build polymeric chains or functionalize existing silicon-based polymers.

Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantages of both material classes, such as the mechanical and thermal stability of inorganic components and the functional versatility of organic molecules. csic.es The synthesis of these materials often relies on precursors that can bridge the organic and inorganic domains. csic.esmdpi.com

Although direct polymerization of this compound into hybrid materials is not a common example, analogous structures are widely used. For example, compounds like 3-(trimethoxysilyl)propyl methacrylate (B99206) are employed to create hybrid composites by linking an organic polymer matrix (poly(acrylic acid)) with an inorganic component like alumina (B75360) (Al2O3). researchgate.net This is often achieved through sol-gel processes where the organosilane part of the molecule co-condenses with other inorganic precursors. csic.esresearchgate.net The carboxylic acid and alkyne groups on this compound offer reactive sites for grafting onto inorganic surfaces or for further polymerization, making it a potentially valuable, though less commonly cited, component for creating functional hybrid materials. nih.gov

Advanced Organic Synthesis Methodologies

The reactivity of the carbon-carbon triple bond, modulated by the presence of the trimethylsilyl group and the carboxylic acid, allows this compound to participate in a variety of sophisticated chemical transformations.

Stereoselective and Regioselective Transformations

The controlled addition of reagents to the alkyne function of propiolate derivatives is a key strategy in organic synthesis. Research on the hydrosilylation of propiolate esters, which are closely related to this compound, demonstrates the potential for high levels of regioselectivity. researchgate.netnih.gov

For example, the reaction of propiolate esters with tris(trimethylsilyl)silane (B43935) can yield different regioisomers depending on the reaction conditions. nih.gov In the absence of a Lewis acid, the reaction tends to produce β-silicon-substituted Z-alkenes. researchgate.netnih.gov Conversely, using a Lewis acid like aluminum chloride can favor the formation of α-silicon-substituted alkenes. researchgate.netnih.gov This switch in regioselectivity is proposed to arise from a competition between free-radical and ionic reaction mechanisms. nih.gov Such control is fundamental for the synthesis of complex molecules where specific stereochemistry and regiochemistry are crucial.

Table 1: Regioselectivity in the Hydrosilylation of Propiolate Esters

| Catalyst/Conditions | Major Product |

|---|---|

| No Lewis Acid | β-silicon-substituted Z-alkene nih.gov |

| EtAlCl2 / Et2AlCl | β-silicon-substituted Z-alkene nih.gov |

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. acs.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. acs.org

This compound has been utilized as a component in a cobalt-catalyzed three-component reaction for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.org In this tandem reaction, a diazo compound, N-isocyaniminotriphenylphosphorane, and a carboxylic acid are combined. acs.org When this compound was used as the carboxylic acid component, the reaction proceeded, although it resulted in a low yield of the desired product (3%). acs.orgacs.org The researchers suggested that the cobalt catalyst might be causing the deprotection of the trimethylsilyl (TMS) group, which could interfere with the reaction. acs.org Despite the low yield in this specific instance, it demonstrates the potential for incorporating this functionalized alkyne into complex MCRs.

Synthesis of Chiral Intermediates and Ligands

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry and catalysis. While there are no prominent, direct examples of this compound being used for the synthesis of chiral intermediates or ligands in the provided search results, its functional handles make it a plausible substrate for asymmetric transformations. The alkyne and carboxylic acid groups can be subjected to a wide range of stereoselective reactions, such as asymmetric hydrogenation, addition, or cyclization, to generate chiral products. The trimethylsilyl group can be used to control regioselectivity or can be removed at a later stage. The development of chiral catalysts and methodologies for the asymmetric transformation of such functionalized alkynes is an ongoing area of research.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of 3-(Trimethylsilyl)propiolic acid, offering detailed information about its atomic arrangement and dynamic behavior in solution.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure. In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the trimethylsilyl (B98337) group's nine equivalent protons typically appear as a sharp singlet at approximately 0.21 ppm. rsc.org The acidic proton of the carboxyl group is also observed as a broad singlet, though its chemical shift can vary significantly depending on concentration and solvent, with one report placing it at 10.75 ppm. rsc.org

The ¹³C NMR spectrum in CDCl₃ further corroborates the structure. Key resonances are observed for the trimethylsilyl carbons, the sp-hybridized carbons of the alkyne, and the carboxyl carbon. rsc.org The carbons of the trimethylsilyl group resonate near -0.8 ppm. The acetylenic carbons appear at approximately 86.5 and 90.1 ppm, and the carboxyl carbon is found further downfield around 158.9 ppm.

¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.75 | Broad Singlet | -COOH |

| ¹H | 0.21 | Singlet | -Si(CH₃)₃ |

| ¹³C | 154.48 | - | -COOH |

| ¹³C | 98.81 | - | -C≡ |

| ¹³C | 53.58 | - | ≡C-Si |

| ¹³C | 3.52 | - | -Si(CH₃)₃ |

Data sourced from a study on copper-catalyzed carboxylation of terminal alkynes. rsc.org

While the rigid triple bond in this compound limits conformational freedom around that moiety, studies on the related saturated compound, 3-(trimethylsilyl)propionic acid, demonstrate the power of NMR in conformational analysis. For 3-(trimethylsilyl)propionic acid, the rotational freedom around the C-C single bonds allows for different spatial arrangements of the trimethylsilyl and carboxyl groups. acs.org Research has utilized ¹H NMR spectroscopy to study these conformational preferences in various solvents. acs.orgnih.gov By analyzing the vicinal proton-proton coupling constants between the methylene (B1212753) hydrogens, researchers can determine the equilibrium between anti and gauche conformers. acs.orgnih.gov These studies have revealed a strong preference for the anti conformation in both protic and aprotic solvents, which is attributed to steric hindrance and electronic effects associated with the bulky trimethylsilyl group. acs.org

Deuterated analogues of related silyl (B83357) compounds, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), are invaluable in NMR spectroscopy. sigmaaldrich.comcarlroth.comcarlroth.com TSP-d4 is widely used as an internal standard for aqueous samples (D₂O). rsc.orgspectrabase.com Its trimethylsilyl protons produce a sharp, intense singlet at 0.00 ppm, which serves as a reference point for the chemical shifts of other compounds in the sample. rsc.org The deuteration at the 2 and 3 positions simplifies the ¹H NMR spectrum by removing the signals from the ethylenic protons, thus preventing spectral overlap and providing a clean reference signal. carlroth.comcarlroth.com These deuterated standards are crucial for quantitative NMR (qNMR) studies and for elucidating reaction mechanisms and metabolic pathways. sigmaaldrich.comcarlroth.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.

The most prominent and diagnostic peaks for this compound include:

O-H Stretch: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info The broadness of this peak is due to intermolecular hydrogen bonding between the acid molecules. docbrown.info

C≡C Stretch: A sharp, and typically weak to medium, absorption band appears in the alkyne region, around 2170-2100 cm⁻¹, corresponding to the C≡C triple bond stretching vibration. The substitution with the silicon atom can influence the exact position and intensity of this peak.

C=O Stretch: A strong, sharp absorption band is present in the carbonyl region, typically between 1725 and 1700 cm⁻¹, which is indicative of the C=O stretching vibration of the carboxylic acid. docbrown.info

Si-C Stretch: Characteristic absorptions for the Si-C bond are also expected, often appearing in the fingerprint region of the spectrum.

The presence of these key absorption bands in the IR spectrum provides strong evidence for the structure of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (142.23 g/mol ). rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular formula by measuring the exact mass of the molecular ion. nih.govfau.de For C₆H₁₀O₂Si, the calculated exact mass is 142.0450. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous confirmation of the chemical formula. Fragmentation patterns observed in the mass spectrum can also yield valuable structural information. For instance, the loss of a methyl group (CH₃) from the trimethylsilyl moiety is a common fragmentation pathway for trimethylsilyl compounds.

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the purification and analysis of this compound. Gas chromatography (GC) can be employed for the analysis of this compound, particularly if it is derivatized to increase its volatility. chromforum.org However, given its acidic nature and potential for thermal degradation, liquid chromatography is often a more suitable method.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of this compound from reaction mixtures and for assessing its purity. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common approach. The retention time of the compound can be adjusted by varying the composition of the mobile phase, typically a mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Furthermore, techniques like Ultra-High-Performance Liquid Chromatography (U-HPLC) coupled with mass spectrometry (LC-MS) provide a powerful analytical platform for the sensitive and selective detection and quantification of this compound and related compounds in complex matrices. nih.govplos.org

Gas Chromatography (GC) and GC-MS with Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and polar nature, which can lead to poor peak shape and thermal degradation in the GC inlet and column. sigmaaldrich.com To overcome these limitations, a derivatization step is typically required prior to GC analysis. sigmaaldrich.com

The most common derivatization method for carboxylic acids is silylation. chemicalbook.com This process involves replacing the active hydrogen atom of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. chemicalbook.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.comuni.lu In the case of this compound, derivatization would convert the carboxylic acid into its corresponding trimethylsilyl ester. This transformation increases the molecule's volatility and thermal stability, making it amenable to GC analysis. chemicalbook.com

Once derivatized, the sample is introduced into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC component separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the capillary column. The separated compound then enters the mass spectrometer, which ionizes the molecule and fragments it into a predictable pattern. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification of the derivatized this compound. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the analytical results. caltech.edu

Table 1: Overview of GC-MS Analysis for Derivatized this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Derivatization | Chemical modification to increase volatility and thermal stability. | Essential. Silylation of the carboxylic acid group is required for GC analysis. sigmaaldrich.comchemicalbook.com |

| Silylating Agents | Reagents that introduce a trimethylsilyl (TMS) group. | Common agents include BSTFA and MSTFA. sigmaaldrich.comuni.lu |

| GC Column | Typically a non-polar or semi-polar capillary column. | Separates the silylated analyte from other sample components. |

| Detection | Mass Spectrometry (MS). | Provides mass-to-charge ratio (m/z) and fragmentation patterns for structural confirmation. |

| Key Advantage | High sensitivity and specificity for identification. | Allows for both qualitative and quantitative analysis in complex matrices. caltech.edu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique well-suited for the analysis of polar and non-volatile compounds. Unlike GC, HPLC can often be used to analyze carboxylic acids like this compound directly, without the need for derivatization. chemicalbook.com This simplifies sample preparation and avoids potential side reactions associated with derivatization.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be a common approach. In this mode, the stationary phase is nonpolar, and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol with a pH modifier) is used to elute the compounds. The retention of this compound would be influenced by the properties of both the trimethylsilyl group and the carboxylic acid moiety.

Detection in HPLC can be achieved using various detectors. A UV-Vis detector would be suitable for this compound due to the presence of the carbon-carbon triple bond in the propiolic acid structure, which acts as a chromophore. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS). Research on related compounds, such as the deuterated sodium salt of 3-(trimethylsilyl)propionic acid, has utilized liquid chromatography in conjunction with NMR spectroscopy, demonstrating the compatibility of such structures with liquid-phase separation techniques. gelest.com

Table 2: Potential HPLC Parameters for this compound Analysis

| Parameter | Description | Typical Conditions for Carboxylic Acids |

|---|---|---|

| Mode | The mechanism of separation. | Reversed-Phase (RP-HPLC). |

| Stationary Phase | The material packed in the column. | C18 or C8 bonded silica. |

| Mobile Phase | The solvent that moves the analyte through the column. | A gradient of water (often with formic acid or acetate (B1210297) buffer) and a polar organic solvent like acetonitrile or methanol. |

| Detection | The method used to visualize the analyte post-separation. | UV-Vis or Mass Spectrometry (LC-MS). |

| Key Advantage | No derivatization required. | Simplifies sample preparation and is suitable for analyzing the compound in its native state. chemicalbook.com |

Crystallography and Solid-State Characterization

The solid-state properties of this compound are important for its handling, storage, and application in synthesis. It is described as a solid with a melting point range of 47-49 °C. sigmaaldrich.com Depending on the ambient temperature and purity, it can also exist as a clear, straw-colored liquid. gelest.com The appearance is often reported as a white to pale yellow solid or liquid.

Table 3: Physical and Solid-State Properties of this compound

| Property | Value / Description | Source |

|---|---|---|

| Chemical Formula | C₆H₁₀O₂Si | sigmaaldrich.com |

| Molecular Weight | 142.23 g/mol | sigmaaldrich.com |

| Appearance | White to pale yellow solid or liquid | - |

| Melting Point | 47-49 °C (lit.) | sigmaaldrich.com |

| Boiling Point | 105-110 °C / 10 mmHg (lit.) | sigmaaldrich.com |

| Solubility | Soluble in methanol | fishersci.ca |

Table 4: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt | - |

| Acetonitrile | - |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 3-(Trimethylsilyl)propiolic acid. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to compute its molecular geometry, electronic properties, and reactivity descriptors. iosrjournals.org

Electronic Structure and Molecular Properties: Calculations performed using DFT, often with basis sets like B3LYP/6-311++G(d,p), can accurately predict optimized geometric parameters, including bond lengths and angles. iosrjournals.org For this compound, these calculations reveal the influence of the electron-withdrawing carboxylic acid group and the silicon atom on the alkyne's electronic distribution. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity. mdpi.com Descriptors such as electronegativity (χ), chemical hardness (η), and the Fukui function are calculated to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the alkyne carbons and the carbonyl carbon are primary sites of interest. Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by investigating charge delocalization and hyperconjugative interactions between filled and vacant orbitals, revealing the stability conferred by these electronic effects. iosrjournals.org

Below is a table of computed properties for this compound, derived from quantum chemical calculations.

Data sourced from PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively small molecule, molecular dynamics (MD) simulations are invaluable for understanding its conformational flexibility, particularly the rotation around the C-C single bond and the orientation of the bulky trimethylsilyl (B98337) group. MD simulations model the atomic motions of a system over time, providing a dynamic picture of its behavior in various environments (e.g., in a vacuum or in a solvent). nih.govresearchgate.net

The primary goals of MD simulations for this compound would be to:

Explore Conformational Space: Identify the most stable (lowest energy) conformations and the energy barriers between them.

Analyze Bond Rotations: Study the rotational dynamics of the trimethylsilyl group and the carboxylic acid group.

Solvent Effects: Investigate how interactions with solvent molecules influence the conformational preferences and dynamics of the acid. mdpi.com

Simulations typically run for nanoseconds or longer, tracking the trajectory of each atom. Analysis of these trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), reveals the stability of different conformations and the flexibility of specific molecular regions. researchgate.net

Transition State Analysis of Key Reactions

Theoretical calculations are crucial for mapping the potential energy surface of reactions involving this compound. By locating the transition state (the highest energy point along the reaction coordinate), chemists can calculate activation energies, which are directly related to reaction rates.

A notable example is the participation of this compound in cycloaddition reactions. In visible-light-driven [3+2] and [3+2+3] annulation reactions with N-[(trimethylsilyl)methyl]phthalimide, the regioselectivity observed suggests a mechanism that proceeds via diradical intermediates. acs.orgacs.org Computational modeling can be used to:

Calculate the energies of the proposed diradical intermediates.

Locate the transition states for the cyclization steps.

Compare the activation energies for different pathways to explain the observed product ratios.

Another reaction involves a cobalt-catalyzed tandem process to form 2,5-substituted 1,3,4-oxadiazoles, where this compound was used as a substrate, though it resulted in a low product yield. acs.org Transition state analysis could elucidate the factors hindering the reaction, such as a high activation barrier for a key step or the formation of a stable, unreactive intermediate. acs.org

Hypothetical computational workflow for the annulation reaction described by Li, et al. acs.org

Predictive Modeling for Novel Applications

Predictive modeling uses computational techniques to screen virtual compounds for desired properties, guiding experimental work toward the most promising candidates. For this compound, this could involve designing a virtual library of derivatives and predicting their utility in various applications.

One approach is virtual screening for drug discovery. researchgate.net A library of compounds based on the this compound scaffold could be computationally docked into the active site of a target protein (e.g., an enzyme or receptor). The docking scores would predict the binding affinity, identifying potential inhibitors or modulators.

Similarly, predictive models can be used in materials science. By calculating the electronic and photophysical properties of hypothetical polymers or materials incorporating the this compound unit, researchers can identify candidates with desirable characteristics for electronics or optics before undertaking their synthesis. This approach was used to test acyclic analogs of nucleic acids to identify promising candidates for synthesis and testing. nih.gov

Structure–Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. researchgate.net For bioactive derivatives of this compound, computational SAR, often called Quantitative Structure-Activity Relationship (QSAR), provides a powerful predictive tool.

A typical QSAR study on derivatives of this acid would involve:

Synthesizing a Library: Creating a series of analogues by systematically modifying parts of the molecule. For example, the trimethylsilyl group could be replaced with other silyl (B83357) groups or alkyl chains, and the carboxylic acid could be converted to various esters or amides.

Biological Testing: Evaluating the biological activity (e.g., enzyme inhibition, receptor binding) of each compound in the library.

Descriptor Calculation: Computationally generating a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each analogue.

Model Building: Using statistical methods to build a mathematical model that correlates the descriptors with the observed biological activity.

This resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby rationalizing the design of more potent and selective compounds. Studies on related triaryl propionic acid analogues have successfully used SAR to identify potent and selective ligands for prostanoid receptors, demonstrating the utility of this approach. nih.govresearchgate.net

Table illustrating a hypothetical SAR study based on the this compound scaffold.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Reactions

The reactivity of the silyl-protected alkyne and the carboxylic acid group in 3-(trimethylsilyl)propiolic acid opens avenues for a variety of catalytic transformations. While it has been employed in some synthetic protocols, its full potential remains to be unlocked.

Recent research has demonstrated its use as a reactant in a cobalt(II)-catalyzed three-component synthesis to produce 2,5-disubstituted 1,3,4-oxadiazoles. In this tandem reaction, involving a diazo compound and N-isocyaniminotriphenylphosphorane, this compound participated, although it resulted in a low product yield of 3%. Researchers hypothesized that the cobalt catalyst might facilitate the deprotection of the trimethylsilyl (B98337) (TMS) group, which could interfere with the reaction.

Future work will likely focus on catalysts that are tolerant of both the TMS group and the carboxylic acid, or that can selectively activate one functional group in the presence of the other. The exploration of photocatalytic reactions is a particularly promising direction. For instance, visible-light-driven energy transfer catalysis has been successfully used for [3+2] and [3+2+3]-annulation reactions of related silylated compounds with electron-deficient alkenes and alkynes. Applying similar visible-light methodologies to this compound could lead to novel, energy-efficient pathways for constructing complex heterocyclic systems. Furthermore, exploiting the electronic properties of the silyl-substituted alkyne could enable highly chemo- and regioselective multicomponent reactions, as has been demonstrated in titanium-catalyzed pyrrole (B145914) synthesis using other TMS-protected alkynes. nih.gov

Table 1: Example of a Catalytic Reaction Involving this compound

| Reaction Type | Catalyst | Reactants | Product Type | Reported Yield |

| Three-component Tandem Reaction | CoCl₂ (1 mol %) | Diazo compound, N-Isocyaniminotriphenylphosphorane, this compound | 2,5-disubstituted 1,3,4-oxadiazole (B1194373) | 3% |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will prioritize the development of more sustainable and environmentally benign synthetic routes.

Traditional methods for the silylation of terminal alkynes can involve harsh reagents or solvents. For example, a patented method describes the synthesis of a 3-(trimethylsilyl)propiolate ester using chlorotrimethylsilane (B32843) and triethylamine (B128534) in dry benzene (B151609), a solvent with significant health and environmental concerns. purdue.edu

More sustainable alternatives are emerging. A promising approach is the transition-metal-free catalytic C-H silylation of terminal alkynes. One such system uses potassium bis(trimethylsilyl)amide (KHMDS) as an inexpensive catalyst in acetonitrile (B52724) at room temperature, offering an environmentally benign pathway. acs.org Another green approach involves visible-light-mediated synthesis. The use of a simple copper(I) chloride precatalyst under visible light has been shown to effectively produce alkynylsilanes. nips.cc These methods avoid toxic heavy metals and harsh conditions, aligning with the goals of sustainable chemistry. The development of recyclable catalysts, such as those supported on polymers or nanoparticles, could further enhance the sustainability of alkyne functionalization reactions, reducing waste and catalyst consumption. nih.gov

Application in Supramolecular Chemistry and Nanotechnology

While direct applications of this compound in supramolecular chemistry and nanotechnology are not yet widely reported, its molecular structure makes it a highly promising candidate for these fields. The molecule is amphiphilic, possessing a hydrophilic carboxylic acid "head" and a rigid, lipophilic "tail" composed of the trimethylsilyl-alkynyl group.

This bifunctional nature is ideal for self-assembly. The carboxylic acid group can form robust hydrogen-bonding networks, a key interaction in the formation of supramolecular structures. Research on other alkynyl carboxylic acids has shown their ability to form well-ordered monolayers on surfaces like graphite. purdue.edu The rigid alkyne unit acts as a straight linker, while the bulky trimethylsilyl group can be used to control intermolecular spacing and modulate van der Waals interactions within the self-assembled structure. This could be harnessed to create functional surfaces with tailored properties, such as controlled wettability, or to build well-defined nanostructures like nanotubes or vesicles.

In nanotechnology, molecules like this can serve as building blocks for functional materials. For example, alkynyl carboxylic acids have been used to create organogels, which are soft materials with potential applications in drug delivery and as templates for materials synthesis. beilstein-journals.org The unique combination of functionalities in this compound could be exploited to functionalize nanoparticles or to construct molecular-scale electronic components, where the rigid, conjugated alkyne unit could facilitate charge transport.

Expansion into New Areas of Medicinal Chemistry and Drug Discovery

This compound is a valuable intermediate for synthesizing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. Its future applications in this area are expected to expand significantly.

It is a known precursor for producing 1,5-trisubstituted 1H-1,2,3-triazoles and amides that are intermediates for other biologically important heterocycles. nih.gov For instance, the 1,3,4-oxadiazole core, which can be synthesized using this compound, is present in a number of approved drugs with diverse therapeutic actions.

Table 2: Medicinally Relevant Scaffolds Derived from this compound Precursors

| Heterocyclic Scaffold | Therapeutic Application Area | Example Drugs Containing the Core |

| 1,3,4-Oxadiazole | Anticancer, Antihypertensive, Antiviral, Antibacterial | Zibotentan, Nesapidil, Raltegravir, Furamizole |

| 1,2,3-Triazole | Diverse (Antimicrobial, Anticancer, etc.) | Important pharmacophore in many developmental drugs |

Future research will likely explore the use of this compound to access a wider range of complex, biologically active molecules. Its rigid structure makes it an attractive fragment for fragment-based drug discovery (FBDD), where small, simple molecules are screened and optimized to develop new drug candidates. The alkyne unit can be further functionalized via "click chemistry" or other coupling reactions to rapidly generate libraries of diverse compounds for biological screening. The expansion into synthesizing novel classes of protease inhibitors, kinase modulators, or antibacterial agents represents a fertile ground for future investigation.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The intersection of synthetic chemistry and artificial intelligence (AI) offers a powerful new paradigm for chemical research. Machine learning (ML) models are being developed to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes. acs.orgnih.govneurips.cc

These AI tools are trained on vast datasets of known chemical reactions. A common approach involves representing molecules and reactions in a machine-readable format and using algorithms to learn the underlying patterns of chemical reactivity. acs.orgnips.cc For example, some models treat reactions as interactions between molecular orbitals and use ML to rank the likelihood of potential reaction pathways, successfully predicting the major product for a given set of reactants and conditions. acs.orgnih.gov

For a versatile building block like this compound, AI and ML could be transformative. Future research could involve:

Predicting Novel Reactions: An ML model could screen a virtual library of potential reactants and catalysts to predict new, high-yield transformations for this compound.

Optimizing Reaction Conditions: AI algorithms could rapidly analyze experimental data to optimize variables like temperature, solvent, and catalyst loading, accelerating the development of efficient synthetic protocols. This would be particularly useful for complex catalytic cycles where low yields are an issue.

Mechanism Elucidation: By analyzing vast datasets, ML may identify subtle electronic or steric effects that govern reaction outcomes, providing chemists with deeper insights into reaction mechanisms that might not be immediately obvious.

常见问题

Q. What are the key physicochemical properties of 3-(Trimethylsilyl)propiolic acid critical for experimental design?

The compound (CAS 5683-31-8) has a molecular formula C₆H₁₀O₂Si and molecular weight 142.23 g/mol . Key properties include:

- Melting point : 47–49 °C (lit.)

- Solubility : Soluble in methanol, but sensitive to moisture (store under inert gas at 2–8°C) .

- Density : 1.006 g/cm³ (predicted)

- Acidity (pKa) : ~1.88 (predicted), influencing reactivity in acid-catalyzed reactions .

These properties dictate storage conditions, solvent selection, and reaction setup to prevent degradation.

Q. What synthetic routes are commonly used to prepare this compound?

A primary method involves coupling propargylic amines with the acid chloride derivative of this compound under controlled conditions. For example, in ruthenium-catalyzed cyclotrimerization reactions, the acid chloride intermediate is critical for forming isoindolinones . Alternative routes may involve silylation of propiolic acid derivatives using trimethylsilyl chloride, though optimization of reaction parameters (e.g., temperature, catalyst) is necessary to achieve high yields.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in ruthenium-catalyzed cyclotrimerization using this compound?

Regioselective synthesis of isoindolinones requires screening reaction parameters:

- Catalysts : Ruthenium complexes (e.g., [Cp*RuCl]₄) enhance selectivity.

- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Temperature : Reactions conducted at 80–100°C for 16 hours maximize yield .

Refer to kinetic and thermodynamic studies (e.g., Table 1 in ) to identify optimal conditions. Contradictions in regioselectivity between studies may arise from variations in substrate steric effects or catalyst loading.

Q. What methodological considerations are critical when using deuterated analogs of this compound in NMR spectroscopy?

Deuterated derivatives (e.g., 3-(Trimethylsilyl)propionic acid-d₄ sodium salt , CAS 24493-21-8) serve as internal standards for chemical shift referencing due to their stability and minimal interference with biological samples . Key considerations include:

Q. How should contradictory stability data under varying atmospheric conditions be resolved?

While the compound is stable under inert gas (N₂/Ar) at 2–8°C , conflicting reports about its air stability may arise from impurities or residual moisture. Methodological steps to resolve contradictions:

- Controlled testing : Compare degradation rates via HPLC or NMR under inert vs. ambient conditions.

- Moisture analysis : Use Karl Fischer titration to quantify water content in batches.

- Packaging validation : Assess stability in sealed vs. opened containers over time.

Q. What strategies mitigate side reactions during functionalization of this compound?

The trimethylsilyl (TMS) group can participate in undesired protodesilylation or hydrolysis. Mitigation strategies include:

- Protecting groups : Introduce temporary protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety.

- Low-temperature reactions : Conduct reactions at –20°C to suppress silyl group reactivity.

- Anhydrous conditions : Use molecular sieves or dry solvents to minimize hydrolysis .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting spectroscopic data for derivatives of this compound?

Contradictions in NMR or IR spectra may arise from:

- Tautomerism : The propiolic acid group may exist in equilibrium with its conjugate base, altering peak positions.

- Residual solvents : Ensure complete solvent removal (e.g., methanol) to avoid overlapping signals.

- Isotopic purity : For deuterated analogs, confirm isotopic enrichment via mass spectrometry .

Q. What are the best practices for quantifying this compound in complex matrices?

Use LC-MS/MS with a deuterated internal standard (e.g., TSP-d₄) to correct for matrix effects. Key parameters:

- Ionization mode : Negative-ion electrospray (ESI–) enhances detection of the deprotonated molecule [M–H]⁻.

- Column selection : C18 columns with 0.1% formic acid in mobile phases improve retention and peak shape .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。